molecular formula C25H26N4O4S B295735 (6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295735
M. Wt: 478.6 g/mol
InChI Key: XBSUEWLGVNVXCO-KTXRHGARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthetic route might involve:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source.

    Cyclization with Pyrimidine Precursors: The thiadiazole intermediate is then cyclized with pyrimidine precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the imino, methoxy, and ethoxy groups through various organic reactions such as alkylation, etherification, and condensation.

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazolo[3,2-a]pyrimidines can act as catalysts in various organic reactions.

    Material Science: These compounds are explored for their potential in creating novel materials with unique properties.

Biology

    Enzyme Inhibition: They may inhibit specific enzymes, making them useful in studying enzyme functions.

    Cell Signaling: These compounds can modulate cell signaling pathways, providing insights into cellular processes.

Medicine

    Anticancer Agents: Some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.

    Antimicrobial Activity: They may exhibit antimicrobial properties against a range of pathogens.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of thiadiazolo[3,2-a]pyrimidines typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to an enzyme’s active site can inhibit its activity, while interaction with a receptor can alter cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Pyrimidine Derivatives: Compounds with pyrimidine rings but different substituents.

Uniqueness

The unique combination of functional groups in “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-4-7-22-28-29-23(26)18(24(30)27-25(29)34-22)14-17-10-11-20(21(15-17)31-3)33-13-12-32-19-9-6-5-8-16(19)2/h5-6,8-11,14-15,26H,4,7,12-13H2,1-3H3/b18-14-,26-23?

InChI Key

XBSUEWLGVNVXCO-KTXRHGARSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.